(R)-Prilocaine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H](C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162209 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-32-8 | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(2-methylphenyl)-2-(propylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Principles and Enantiomeric Purity Assessment of Prilocaine
Structural Elucidation of (R)-Prilocaine and its Enantiomer
Prilocaine (B1678100), chemically known as N-(2-methylphenyl)-2-(propylamino)propanamide, has a stereogenic center at the α-carbon of the propanamide moiety. The two enantiomers, this compound and (S)-prilocaine, are non-superimposable mirror images of each other. The absolute configuration is determined by the spatial arrangement of the groups attached to this chiral carbon. In the crystalline state of the racemate, both (R)- and (S)-prilocaine molecules are present and are linked through hydrogen bonds. acs.org Specifically, the enantiomers alternate along an infinite hydrogen-bond chain. acs.org
| Feature | Description |
|---|---|
| Chemical Name | N-(2-methylphenyl)-2-(propylamino)propanamide nih.gov |
| Chiral Center | α-carbon of the propanamide moiety |
| Enantiomers | This compound and (S)-prilocaine |
| Distinguishing Feature | Spatial arrangement of substituents around the chiral center |
Evolution of Analytical Methodologies for Prilocaine Enantioseparation
The need to resolve and quantify the individual enantiomers of prilocaine has driven the development of various sophisticated analytical techniques. These methods are crucial for pharmacokinetic studies and for ensuring the enantiomeric purity of pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary and widely used technique for the enantioseparation of local anesthetics like prilocaine. mdpi.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated significant success in resolving prilocaine enantiomers. mdpi.comuv.esnih.gov The choice of the mobile phase, including the organic modifier and additives, plays a critical role in achieving optimal separation. core.ac.uk For instance, a study utilized a brush-type chiral stationary phase for the stereoselective determination of (R)- and (S)-prilocaine in human serum. springernature.com Another approach involved the use of chlorine-containing cellulose-based CSPs in polar organic solvent chromatography. core.ac.uk Pirkle-type CSPs are also employed for the enantioseparation of chiral compounds, often in normal-phase liquid chromatography. springernature.comresearchgate.net
| Chiral Stationary Phase (CSP) Type | Description | Reference |
|---|---|---|
| Polysaccharide-based (Cellulose/Amylose) | Widely used and effective for resolving prilocaine enantiomers. | mdpi.comuv.esnih.gov |
| Brush-type (Pirkle-type) | Used for stereoselective determination in biological matrices like human serum. | springernature.com |
| Chlorine-containing Cellulose-based | Applied in polar organic solvent chromatography for enantioseparation. | core.ac.uk |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary electrophoresis (CE) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. nih.gov The method relies on the differential migration of enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of local anesthetics, including prilocaine. nih.govnih.gov Studies have shown that α-cyclodextrin is an effective chiral selector for resolving prilocaine enantiomers. nih.gov The resolution can be influenced by several factors, such as the type and concentration of the cyclodextrin, temperature, and the addition of organic modifiers to the BGE. nih.gov Interestingly, for prilocaine, the (R)-enantiomer has been observed to form a more stable complex with both α- and β-cyclodextrin compared to the (S)-enantiomer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable tool for the direct determination of enantiomeric purity. nih.govresearchgate.net This technique can achieve chiral recognition through the use of chiral solvating agents (CSAs). For prilocaine, (S)-(+)-2,2,2-trifluoro-1-(9-anthryl) ethanol (B145695) (TFAE) has been successfully used as a CSA. nih.govresearchgate.net The interaction between the enantiomers and the CSA leads to the formation of transient diastereomeric complexes, which exhibit distinct signals in the ¹H-NMR spectrum. nih.govresearchgate.net The relative intensities of the resolved signals for the methine proton at the stereogenic center can be used for quantitative analysis of the enantiomeric composition. nih.govresearchgate.net The optimization of experimental parameters such as temperature, substrate concentration, and the molar ratio of the solvating agent to the substrate is crucial for achieving baseline resolution of the enantiomeric signals. nih.govresearchgate.net Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY), can further aid in structural elucidation and confirming stereochemical relationships within the molecule. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) in Chiral Analysis
Gas chromatography-mass spectrometry (GC-MS) is another analytical technique that can be applied for the determination of prilocaine. While many GC-MS methods focus on the quantification of the total drug concentration in pharmaceutical preparations or biological fluids, its application in chiral analysis typically requires the use of a chiral column or derivatization with a chiral reagent to separate the enantiomers. researchgate.netasianpubs.orgchrom-china.com A developed GC-MS method for the determination of prilocaine HCl in pharmaceutical preparations utilized an HP-5MS capillary column. researchgate.netasianpubs.org For the analysis of prilocaine in human plasma, GC-MS methods have also been developed and validated. researchgate.netcapes.gov.br
Validation Strategies for Quantitative Enantiomeric Analysis in Biological Matrices
The validation of analytical methods for the quantitative determination of prilocaine enantiomers in biological matrices such as plasma or serum is critical to ensure the reliability of pharmacokinetic and toxicological studies. mdpi.com Validation is performed according to established guidelines and typically assesses several key parameters. core.ac.uk
Key Validation Parameters:
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of each enantiomer over a specified range. For instance, a GC-MS method for prilocaine HCl showed linearity in the concentration range of 40-1000 ng/mL. researchgate.netasianpubs.org
Accuracy: This parameter assesses the closeness of the measured concentrations to the true values. It is often evaluated by analyzing samples spiked with known amounts of the enantiomers at different concentration levels (low, medium, and high). Recovery studies are part of this assessment.
Precision: Precision evaluates the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For a GC-MS method, the within- and between-day RSD values were found to be ≤ 3.4%. researchgate.netasianpubs.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a GC-MS method, the LOD and LOQ for prilocaine HCl were reported as 15 and 31 ng/mL, respectively. researchgate.netasianpubs.org
Selectivity/Specificity: The method must be able to unequivocally differentiate and quantify each enantiomer in the presence of other components in the biological matrix, such as metabolites or other drugs.
Stability: The stability of the enantiomers in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated.
A stereoselective HPLC method was used to measure plasma concentrations of prilocaine enantiomers after intravenous administration to volunteers, highlighting the application of validated methods in clinical research. nih.gov
| Parameter | Description | Example Finding for a Prilocaine Method | Reference |
|---|---|---|---|
| Linearity | Demonstrates a direct proportionality between concentration and instrument response. | Linear range of 40-1000 ng/mL for prilocaine HCl. | researchgate.netasianpubs.org |
| Accuracy | Closeness of measured value to the true value, often assessed by recovery. | Within- and between-day relative error (RE) % values ≤ 3.5%. | researchgate.netasianpubs.org |
| Precision | Degree of agreement among individual test results, expressed as RSD. | Within- and between-day RSD % values ≤ 3.4%. | researchgate.netasianpubs.org |
| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | 15 ng/mL for prilocaine HCl. | researchgate.netasianpubs.org |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantitatively determined. | 31 ng/mL for prilocaine HCl. | researchgate.netasianpubs.org |
Enantioselective Pharmacokinetics of R Prilocaine
Comparative Absorption and Distribution Dynamics of (R)- and (S)-Prilocaine
Following administration, the distribution of prilocaine (B1678100) enantiomers is a key factor in their pharmacokinetic behavior. Studies have shown that the steady-state volume of distribution does not significantly differ between (R)-prilocaine and (S)-prilocaine. nih.gov In one study, the steady-state volume of distribution for this compound was 279 ± 94 liters, while for (S)-prilocaine it was 291 ± 93 liters. nih.gov This suggests that once in the systemic circulation, both enantiomers distribute similarly throughout the body's tissues.
Stereoselective Metabolic Pathways of Prilocaine Enantiomers
The metabolism of prilocaine is a critical determinant of its duration of action and is markedly stereoselective.
Hepatic Biotransformation and Cytochrome P450 Enzyme Involvement
Renal Elimination Mechanisms and Enantiomeric Contributions
Formation and Disposition of Metabolites, notably o-Toluidine (B26562)
A significant metabolic pathway for prilocaine is hydrolysis, which leads to the formation of metabolites, most notably o-toluidine (2-methylaniline). veteriankey.comwikipedia.orgnih.gov The formation of o-toluidine is stereoselective, with studies indicating that this compound is more rapidly hydrolyzed to this metabolite than (S)-prilocaine. researchgate.netsci-hub.st In some patients, o-toluidine is a metabolite of prilocaine that can lead to methemoglobinemia. wikipedia.org The toxicity of (S)-prilocaine has also been linked to its metabolic conversion to o-toluidine. mdpi.comresearchgate.net
Differential Clearance Rates of (R)- and (S)-Prilocaine Enantiomers
A pronounced difference exists in the clearance rates of the prilocaine enantiomers, a direct consequence of their differential metabolism. mdpi.comnih.gov The total plasma clearance of this compound is significantly greater than that of (S)-prilocaine. nih.gov This more rapid clearance of the (R)-enantiomer leads to a shorter terminal half-life and mean residence time in the body compared to the (S)-enantiomer. nih.govukzn.ac.za
One study in healthy male volunteers who received an intravenous infusion of racemic prilocaine reported the following pharmacokinetic parameters:
| Pharmacokinetic Parameter | This compound | (S)-Prilocaine |
| Total Plasma Clearance (L/min) | 2.57 ± 0.46 | 1.91 ± 0.30 |
| Terminal Half-Life (min) | 87 ± 27 | 124 ± 64 |
| Mean Residence Time (min) | 108 ± 30 | 155 ± 59 |
| Data from a study in healthy male volunteers after intravenous administration of racemic prilocaine. nih.gov |
This data clearly illustrates the faster elimination of this compound from the systemic circulation. The difference in clearance is primarily attributed to a difference in intrinsic metabolic clearance. mdpi.comnih.gov
Plasma Protein Binding Characteristics and Enantioselectivity
The binding of drugs to plasma proteins can significantly influence their distribution and availability to target sites and metabolic enzymes. chromsoc.jpnih.gov Prilocaine is approximately 55% bound to plasma proteins. nih.govukzn.ac.za Studies have revealed enantioselectivity in the plasma protein binding of prilocaine. The unbound fraction of this compound has been found to be smaller than that of (S)-prilocaine. nih.gov In one study, the unbound fraction of this compound was 70% ± 8%, while for (S)-prilocaine it was 73% ± 5%. nih.gov This indicates a slightly higher affinity of this compound for plasma proteins compared to its (S)-enantiomer.
Pharmacodynamic Investigations of R Prilocaine Enantiomers
Molecular Mechanisms of Action: Enantiomeric Specificity
Differential Interaction with Voltage-Gated Sodium Channels
The primary mechanism of action for prilocaine (B1678100), like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membrane. drugs.com Prilocaine is a chiral molecule, existing as two stereoisomers: (R)-prilocaine and (S)-prilocaine. mdpi.com These enantiomers exhibit different pharmacodynamic properties, which can be attributed to their stereospecific interactions with VGSCs. mdpi.com
Local anesthetics function by inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses. drugs.com They achieve this by binding to the α subunit of the VGSCs, preventing the influx of sodium ions and thereby halting the propagation of the action potential. The binding of local anesthetics is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.
While some sources suggest that the enantiomers of prilocaine have similar local anesthetic activity in vitro, others indicate that the (R)-enantiomer is more potent. mdpi.com This increased potency is thought to be due to a more favorable interaction with the binding site on the sodium channel. The three-dimensional arrangement of the atoms in this compound may allow for a more stable and effective block of the channel pore.
Influence on Neuronal Membrane Excitability and Impulse Propagation
By blocking voltage-gated sodium channels, this compound directly impacts neuronal membrane excitability and the propagation of nerve impulses. drugs.com The influx of sodium ions is essential for the depolarization phase of an action potential. wikipedia.org When this compound binds to and inhibits these channels, it raises the threshold for excitation, meaning a stronger stimulus is required to generate an action potential.
Once an action potential is initiated, its propagation along the nerve fiber is also impeded. The wave of depolarization relies on the sequential opening of adjacent sodium channels. ukzn.ac.za The presence of this compound reduces the number of available functional channels, slowing down or completely halting the conduction of the nerve impulse. drugs.com This leads to a failure to transmit sensory information, resulting in local anesthesia.
Comparative Efficacy in Neural Blockade Models
In Vivo and In Vitro Assessments of Local Anesthetic Activity
The comparative efficacy of prilocaine enantiomers has been evaluated in various experimental models. In vitro studies often utilize isolated nerve preparations to directly measure the effects on nerve conduction. In these settings, some research has indicated that the enantiomers of prilocaine exhibit similar effectiveness. rsc.org
Conversely, in vivo studies in animal models have sometimes shown a difference in activity, with the (S)-enantiomer reported to be more active than the (R)-enantiomer in some cases. rsc.org However, other research points to the (R)-enantiomer having a higher toxicity. mdpi.com It is important to note that the specific experimental conditions and models used can influence the observed outcomes.
Interactive Data Table: Comparative Efficacy of Prilocaine Enantiomers
| Model Type | Finding | Reference |
| In Vitro | Similar effectiveness between enantiomers | rsc.org |
| In Vivo | (S)-enantiomer reported as more active in some studies | rsc.org |
| In Vivo | (R)-enantiomer reported to have higher toxicity | mdpi.com |
Analysis of Onset and Intensity of Neural Blockade
The onset and intensity of neural blockade are key clinical parameters. For prilocaine in general, the time of onset for infiltration anesthesia is typically rapid, averaging less than two minutes. drugs.com The intensity of the blockade is sufficient to provide complete anesthesia for dental procedures. drugs.com
Modulatory Effects on Other Ion Channels and Receptors
Local anesthetics have been shown to have effects on potassium and calcium channels. nih.gov Additionally, there is evidence of interactions with various receptors, including G-protein coupled receptors and nicotinic acetylcholine (B1216132) receptors. nysora.comfrontiersin.org The specific modulatory effects of this compound on these other channels and receptors are not well-delineated in the available information but would be an area for further investigation to fully understand its complete pharmacodynamic profile.
Toxicological Characterization of R Prilocaine: Enantiomeric Aspects
Comparative Systemic Toxicity Profiles of (R)- and (S)-Prilocaine
The clearance of prilocaine (B1678100) enantiomers is stereoselective, with the (R)-enantiomer exhibiting a greater clearance than the (S)-enantiomer. mdpi.comresearchgate.net This difference is attributed to variations in their intrinsic metabolic clearance. nih.gov Despite this, the pharmacokinetic differences between the enantiomers are not considered to be of major clinical relevance in routine practice. mdpi.comnih.gov
Central Nervous System Manifestations and Stereoselectivity
Systemic toxicity of local anesthetics frequently manifests in the central nervous system (CNS). medscape.com These effects are typically biphasic, beginning with CNS excitation, which can include symptoms like lightheadedness, dizziness, and visual or auditory disturbances. medscape.com At higher concentrations, this can progress to more severe manifestations such as muscle twitching, convulsions, unconsciousness, and ultimately respiratory depression and arrest. medscape.comnysora.com The mechanism behind this toxicity involves the selective blockade of inhibitory pathways within the CNS. nysora.com
In the context of prilocaine's enantiomers, stereoselectivity plays a crucial role in the manifestation of CNS toxicity. The S(-)-enantiomer of prilocaine is associated with a lower risk of neurological side effects. europa.eu This suggests that the (R)-enantiomer may have a higher propensity for inducing CNS-related adverse events. The convulsive effects observed with prilocaine are a key concern in its toxicity profile. mdpi.com
Cardiovascular System Responses and Enantiomeric Risk Assessment
The cardiovascular system is another primary target for the systemic toxicity of local anesthetics. medscape.com Cardiovascular responses to local anesthetics can include chest pain, shortness of breath, hypotension, and in severe cases, arrhythmias, cardiovascular depression, and collapse. medscape.comjvsmedicscorner.com These effects are generally observed at higher blood concentrations than those that cause CNS toxicity. nysora.com
Enantiomeric differences also influence the cardiovascular toxicity of prilocaine. The S(-)-enantiomer is reported to have a safer cardiovascular profile. bu.edu.eg This implies that the (R)-enantiomer poses a greater risk of cardiovascular complications. The lower cardiotoxicity of the S(-)-enantiomer is a significant factor in the risk assessment of prilocaine. mdpi.comresearchgate.net
Enantioselective Induction of Methemoglobinemia
A notable toxicological effect associated with prilocaine is the induction of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. longdom.orgdergipark.org.tr Methemoglobin is an oxidized form of hemoglobin that is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. pharmacyjoe.commedscape.com Clinical signs can include cyanosis, which becomes apparent when methemoglobin levels exceed 10%. dergipark.org.tr
The development of methemoglobinemia from prilocaine is linked to its metabolites, specifically o-toluidine (B26562) and 4-hydroxy-2-methylaniline. europa.eulongdom.org These metabolites are known inducers of methemoglobin. longdom.org There is an enantioselective aspect to this toxicity, with the S(-)-enantiomer of prilocaine presenting a lower risk of inducing methemoglobinemia. bu.edu.eg This suggests that the metabolic pathway leading to the formation of methemoglobin-inducing metabolites may be more prominent for the (R)-enantiomer. Prilocaine is more commonly associated with inducing methemoglobinemia than some other local anesthetics like lidocaine (B1675312). longdom.orgresearchgate.net
Genotoxicity and Carcinogenicity Potential Associated with Prilocaine Metabolites
The genotoxic and carcinogenic potential of prilocaine is not attributed to the parent compound itself but rather to its metabolite, o-toluidine. fda.govdrugcentral.org Long-term studies evaluating the carcinogenic potential of prilocaine have not been conducted; however, its metabolites have been shown to be carcinogenic in laboratory animals. fda.govdrugcentral.org
DNA Adduct Formation by Metabolites (e.g., o-Toluidine)
o-Toluidine, a primary metabolite of prilocaine, is recognized as a human bladder carcinogen. researchgate.netresearchgate.net This metabolite can be metabolically activated to form reactive species that bind to DNA, forming DNA adducts. researchgate.net The formation of these adducts is a critical step in the initiation of carcinogenesis. Studies have detected o-toluidine-releasing DNA adducts in the bladder tissue of humans, supporting the carcinogenicity of o-toluidine in this organ. researchgate.net Furthermore, treatment with prilocaine has been shown to significantly increase the levels of o-toluidine-hemoglobin adducts in patients, which serves as a biomarker for the systemic exposure to and metabolic activation of o-toluidine. researchgate.netiarc.fr
Long-Term Carcinogenicity Studies and Risk Evaluation
Chronic oral toxicity studies of o-toluidine have been conducted in mice and rats, demonstrating its carcinogenicity in both species. fda.govdrugcentral.org In these studies, o-toluidine was shown to induce a variety of tumors. fda.govdrugcentral.org
Table 1: Carcinogenic Effects of o-Toluidine in Animal Studies
| Species | Tumors Observed |
|---|---|
| Mice | Hepatocarcinomas/adenomas (females), Hemangiosarcomas/hemangiomas (both sexes), Sarcomas of multiple organs |
| Rats | Transitional-cell carcinomas/papillomas of the urinary bladder (both sexes), Subcutaneous fibromas/fibrosarcomas and mesotheliomas (males), Mammary gland fibroadenomas/adenomas (females) |
Data sourced from FDA reports. fda.govdrugcentral.org
The International Agency for Research on Cancer (IARC) has classified o-toluidine as a Group 1 carcinogen, meaning it is carcinogenic to humans. iarc.fr The evidence for this classification is based on sufficient evidence of carcinogenicity in humans, specifically causing cancer of the urinary bladder. iarc.fr The risk evaluation for prilocaine must, therefore, consider the exposure to and subsequent carcinogenic potential of its metabolite, o-toluidine. europa.eu
Table of Compounds
Organ-Specific Toxicity Studies: Hepatic and Renal Impairment
The metabolism and clearance of prilocaine are critical to understanding its potential for organ-specific toxicity, with stereoselectivity playing a significant role. Prilocaine is metabolized in both the liver and the kidneys. nih.govwikipedia.orgnysora.com The primary pathway is hydrolysis by hepatic amidases, which breaks the amide bond. nih.govnysora.com The resulting metabolites are then excreted by the kidneys. nih.govwikipedia.org Consequently, severe hepatic or renal disease can impair the clearance of the drug and its metabolites, potentially increasing the risk of systemic toxicity. nysora.comumontreal.ca
From a stereoselective perspective, research indicates that the enantiomers of prilocaine are not processed by the body identically. Studies have shown that the (R)-enantiomer of prilocaine exhibits a greater clearance rate than its (S)-counterpart. mdpi.comnih.govresearchgate.net In vitro experiments using liver preparations from various mammalian species confirmed that the (R)-isomer is hydrolyzed at a significantly higher rate than the (S)-form. nih.gov This leads to lower plasma concentrations of the (R)-enantiomer after administration. nih.gov
Table 1: Enantioselective Clearance of Prilocaine
| Enantiomer | Relative Clearance Rate | Primary Site of Metabolism | Key Metabolic Process | Reference |
|---|---|---|---|---|
| (R)-Prilocaine | Higher | Liver | Hydrolysis | mdpi.com, nih.gov, nih.gov, researchgate.net |
| (S)-Prilocaine | Lower | Liver | Hydrolysis (leading to o-toluidine) | mdpi.com, jcu.cz, nih.gov, researchgate.net |
Local Neurotoxicity and Paresthesia Concerns in an Enantiomeric Context
Paresthesia, a persistent alteration in sensation, is a known, albeit rare, complication of local anesthetic administration, and studies have identified racemic prilocaine as having a higher associated risk compared to some other agents. ijarsct.co.in Research reviewing claims of paresthesia following dental procedures found that 4% prilocaine was 3.6 times more likely to be implicated than other local anesthetics. ijarsct.co.in The majority of these cases involved mandibular nerve blocks, with the lingual nerve being most commonly affected. ijarsct.co.in This has led to suggestions that prilocaine may possess a greater intrinsic neurotoxic potential. ijarsct.co.in
When considering the enantiomeric contribution to this neurotoxicity, general toxicological principles for local anesthetics often suggest that the (R)-enantiomers are more toxic to the nervous and cardiovascular systems than their (S)-counterparts. nih.govderangedphysiology.com This difference is often attributed to a higher affinity of (R)-enantiomers for voltage-gated sodium and potassium channels. nih.govtandfonline.com For instance, the neurotoxicity associated with the chiral drug ofloxacin (B1677185) is believed to reside primarily in its (R)-enantiomer. nih.gov
However, there is a lack of specific research in the reviewed literature that directly compares the local neurotoxic effects or the incidence of paresthesia between this compound and (S)-prilocaine. nih.gov The existing clinical data on prilocaine-induced paresthesia pertains to the use of the racemic mixture (a 50:50 combination of both enantiomers). ijarsct.co.in Therefore, while it is plausible that this compound contributes more significantly to the observed neurotoxic risk based on general principles of stereospecificity, this has not been experimentally confirmed for prilocaine itself. nih.govnih.gov
Table 2: Relative Risk of Paresthesia for Racemic Local Anesthetics
| Local Anesthetic | Formulation | Relative Likelihood of Paresthesia (Compared to other LAs) | Reference |
|---|---|---|---|
| Prilocaine | 4% Racemic Solution | 3.6 times more likely | ijarsct.co.in |
| Articaine | 4% Racemic Solution | 7.3 times more likely | ijarsct.co.in |
Synthetic Methodologies for R Prilocaine and Chiral Precursors
Strategies for Stereoselective Synthesis of (R)-Prilocaine Enantiomers
The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds. nih.gov For prilocaine (B1678100), several strategies have been explored to selectively synthesize the (R)-enantiomer. These methods can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of chiral precursors.
Asymmetric Synthesis: This approach involves the creation of the desired stereocenter in a prochiral molecule using a chiral catalyst or auxiliary. nih.gov Asymmetric synthesis offers a direct and atom-economical route to a specific enantiomer. nih.gov For instance, the asymmetric hydrogenation of an imine precursor using a chiral catalyst could theoretically produce this compound with high enantiomeric excess. researchgate.net Another approach is the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, which has shown success in synthesizing β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. ethz.ch Common methods include:
Crystallization: This method relies on the different physical properties of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. numberanalytics.comresearchgate.net
Enzymatic Resolution: This biocatalytic method uses enzymes that selectively react with one enantiomer, allowing for the separation of the two. numberanalytics.com For example, lipases have been used for the enzymatic resolution of chiral alcohols. numberanalytics.com The stereospecificity of enzymatic biotransformation of prilocaine enantiomers has been studied, indicating the potential for this approach. nih.gov
Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. researchgate.netresearchgate.net Polysaccharide-based CSPs have been successfully used for the enantioseparation of various chiral compounds. researchgate.net
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality of the starting material is transferred to the final product. For the synthesis of this compound, a suitable chiral precursor derived from the chiral pool could be employed.
Optimization of Synthetic Pathways for Enhanced Enantiomeric Purity and Yield
Optimizing synthetic pathways is essential for improving the efficiency and cost-effectiveness of producing enantiomerically pure this compound. Key areas of optimization include the choice of reagents, reaction conditions, and purification methods.
Research has focused on improving the synthesis of the prilocaine precursor, 2-chloro-N-(o-tolyl)propanamide, by moving away from hazardous reagents like thionyl chloride. chemicaljournal.orgchemicaljournal.org The use of various coupling reagents has been explored to enhance yield and simplify the process. chemicaljournal.org
Table 1: Optimization of Coupling Reagents for Prilocaine Precursor Synthesis
| Entry | Coupling Reagent | Yield (%) |
|---|---|---|
| 1 | HOBt/DCC | - |
| 2 | HOBt/EDC | - |
| 3 | HBTU | - |
| 4 | TBTU | - |
| 5 | HATU | 90.3 |
Data sourced from a study on the synthesis of 2-chloro-N-(o-tolyl)propanamide. chemicaljournal.org
Further optimization of the reaction parameters using HATU as the coupling agent revealed that optimal yields were achieved at 35°C with a reaction time of 14 hours. chemicaljournal.org Increasing the temperature beyond this point led to a decrease in yield and an increase in impurity formation. chemicaljournal.org
The enantiomeric purity of the final product is a critical parameter. Analytical techniques such as 1H-NMR spectroscopy with chiral solvating agents like (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) are used to determine the enantiomeric excess. researchgate.net This method allows for the quantification of each enantiomer in a mixture. researchgate.net High-throughput screening methods using electrospray ionization mass spectrometry (ESI-MS) have also been developed for the rapid determination of enantiomeric excess. americanlaboratory.com
Precursor Chemistry and Stereochemical Control in Prilocaine Synthesis
The synthesis of prilocaine typically involves the amidation of o-toluidine (B26562) with a derivative of 2-chloropropionic acid, followed by reaction with propylamine. wikipedia.orgchemicalbook.com The stereocenter in prilocaine is introduced via the 2-chloropropionyl moiety. Therefore, controlling the stereochemistry of this precursor is paramount for the stereoselective synthesis of this compound.
The traditional synthesis often starts with racemic 2-chloropropionyl chloride, leading to a racemic mixture of prilocaine. google.com To achieve a stereoselective synthesis, an enantiomerically pure form of the 2-chloropropanoic acid derivative is required. This can be achieved through asymmetric synthesis of the acid itself or by resolving the racemic acid.
One patented method describes a one-pot synthesis where o-toluidine is reacted with α-chloropropionyl chloride, followed by the addition of n-propylamine. google.com However, this method, if starting with racemic α-chloropropionyl chloride, would produce racemic prilocaine. A key innovation for producing this compound would be the use of (R)-2-chloropropionyl chloride as the starting material.
Recent research has focused on developing more environmentally friendly and efficient methods for creating the amide precursor. chemicaljournal.orgchemicaljournal.org A study explored a one-step synthesis of the prilocaine amide precursor using various coupling reagents to avoid the use of thionyl chloride, which is hazardous. chemicaljournal.org The use of HATU as a coupling agent in DMF was found to be highly effective. chemicaljournal.org
Development of Industrially Scalable Chiral Synthesis Approaches
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, safety, and efficiency. google.com For the synthesis of this compound, developing a scalable and economically viable chiral synthesis is crucial.
Traditional methods for prilocaine synthesis have utilized solvents like benzene (B151609) or toluene (B28343) and catalysts such as pyridine, which are toxic and not ideal for large-scale production. google.com Newer methods aim to replace these hazardous materials with more environmentally friendly alternatives. google.com For example, one patent describes using methylene (B1212753) chloride as a solvent and refining the final product with ethanol (B145695). google.com
Continuous flow chemistry is an emerging technology that offers significant advantages for the scalable and safe synthesis of active pharmaceutical ingredients (APIs). nih.gov Continuous flow reactors can improve reaction efficiency, safety, and scalability. nih.gov Asymmetric synthesis in continuous flow has been successfully applied to the production of various chiral pharmaceuticals. nih.gov This approach could be highly beneficial for the industrial synthesis of this compound, potentially through a continuous asymmetric hydrogenation or amination process.
The development of robust and efficient purification methods is also critical for industrial-scale production. Crystallization remains a widely used technique for the purification and separation of enantiomers on a large scale. researchgate.net
Table 2: Comparison of Synthetic Approaches for this compound
| Approach | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Asymmetric Synthesis | Direct, atom-economical. nih.gov | May require expensive catalysts/ligands. | Good, especially with continuous flow. nih.gov |
| Chiral Resolution | Well-established techniques. | Can be less efficient (max 50% yield for one enantiomer from racemate), requires additional steps. ethz.ch | Moderate to good, depending on the method. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. ethz.ch | Limited by the diversity of the chiral pool. nih.gov | Good. |
Comparative Clinical and Research Considerations for R Prilocaine
Benchmarking (R)-Prilocaine Against Other Chiral Local Anesthetics (e.g., Levobupivacaine (B138063), Ropivacaine)
When evaluating this compound, it is insightful to compare it with other single-enantiomer local anesthetics like levobupivacaine and ropivacaine (B1680718), which were developed to offer improved safety profiles over their racemic predecessors. nih.govnysora.comnih.gov Levobupivacaine is the pure S(-) enantiomer of bupivacaine (B1668057), and ropivacaine is also an S-enantiomer. nysora.comnih.gov These S-enantiomers are generally associated with reduced cardiotoxicity and central nervous system (CNS) toxicity compared to their R-enantiomers or racemic mixtures. nysora.comgmch.gov.in
Research indicates that ropivacaine and levobupivacaine have clinical profiles similar to bupivacaine but with a lower risk of severe toxic events. nih.govresearchgate.net Ropivacaine is noted for having a lower propensity for motor block and reduced potential for CNS and cardiotoxicity. nih.gov Levobupivacaine also emerged as a safer alternative to its parent racemate, bupivacaine. nih.gov
In contrast, prilocaine (B1678100) is used clinically as a racemate. nih.govmdpi.com Studies on its individual enantiomers have shown that this compound generally exhibits higher toxicity. nih.govmdpi.com Pharmacokinetic studies have revealed stereoselectivity in prilocaine's metabolism. nih.gov The (R)-enantiomer has a larger total plasma clearance and a shorter terminal half-life compared to the (S)-enantiomer. nih.gov This suggests a difference in their intrinsic metabolic clearance. nih.gov
While both isomers of prilocaine show similar local anesthetic activity in vivo, the (R)-(-)-enantiomer is associated with higher toxicity. nih.govmdpi.com This is a key point of differentiation from levobupivacaine and ropivacaine, where the S-enantiomers were specifically selected for their favorable safety profiles. gmch.gov.in
Table 1: Comparative Properties of Chiral Local Anesthetics
| Feature | This compound | Levobupivacaine (S-Bupivacaine) | Ropivacaine (S-enantiomer) |
|---|---|---|---|
| Chirality | R-enantiomer of Prilocaine | S-enantiomer of Bupivacaine | S-enantiomer |
| Clinical Use | Used as part of a racemic mixture (Prilocaine) nih.govmdpi.com | Used as a pure enantiomer nih.govresearchgate.net | Used as a pure enantiomer nih.govresearchgate.net |
| Toxicity Profile | Higher toxicity compared to its (S)-enantiomer nih.govmdpi.com | Lower cardiotoxicity and CNS toxicity than racemic bupivacaine nysora.comnih.gov | Reduced potential for cardiotoxicity and CNS toxicity nih.gov |
| Potency | Similar anesthetic activity to its (S)-enantiomer in vivo mdpi.com | Slightly less potent than racemic bupivacaine researchgate.net | Less potent than bupivacaine turkjanaesthesiolreanim.org |
| Motor Block | Not specified for the single enantiomer | Less motor block differentiation from sensory block | Lower propensity for motor block compared to bupivacaine nih.gov |
| Pharmacokinetics | Shorter half-life and higher clearance than (S)-Prilocaine nih.gov | Different pharmacokinetic parameters than (R)-bupivacaine nih.gov | Not specified |
Evaluation of "Chiral Switch" Potential for Prilocaine Racemate
The concept of a "chiral switch" involves developing a single, more effective, and/or safer enantiomer from a drug that was previously marketed as a racemic mixture. nih.govmdpi.commdpi.com This strategy has been successfully applied to other local anesthetics, such as bupivacaine, leading to the introduction of levobupivacaine. mdpi.com A chiral switch is considered when one enantiomer has a more favorable therapeutic profile, exhibiting greater efficacy or reduced adverse effects. gmch.gov.inmdpi.com
For prilocaine, the potential for a chiral switch has been a subject of consideration. Research has established that the pharmacokinetics of prilocaine enantiomers are different, with the (R)-enantiomer being cleared more rapidly. nih.gov Furthermore, the (R)-enantiomer is reported to have higher toxicity. nih.govmdpi.com Specifically, the metabolite of prilocaine, o-toluidine (B26562), is known to cause methemoglobinemia, and the (R)-enantiomer is rapidly hydrolyzed to this metabolite. researchgate.net
However, a study examining the plasma concentrations of prilocaine stereoisomers after administration of the racemate found that the concentrations of the two isomers were similar. oup.com This led the researchers to suggest that substituting racemic prilocaine with a single isomer might not achieve a higher systemic safety margin. oup.com Despite the differences in toxicity and metabolism, the clinical relevance of the pharmacokinetic differences between the enantiomers has been described as not being significant enough to warrant a switch. nih.govmdpi.com
The decision to pursue a chiral switch depends on whether the therapeutic benefit of using the more active and less toxic enantiomer outweighs the increased manufacturing costs. researchgate.net If the adverse effects are mainly caused by the less active isomer and the stereoselectivity in therapeutic activity is pronounced, then an isomerically pure drug is preferable. researchgate.net In the case of prilocaine, while there are documented differences, the clinical consensus on the necessity of a chiral switch remains cautious.
Theoretical and Experimental Advantages of Enantiomerically Pure Prilocaine
The primary theoretical advantage of developing an enantiomerically pure version of prilocaine lies in potentially improving its therapeutic index by isolating the enantiomer with the more desirable properties. gmch.gov.in
Theoretical Advantages:
Reduced Toxicity: The main driver for considering an enantiomerically pure prilocaine is the higher toxicity associated with the (R)-enantiomer. nih.govmdpi.com The metabolite responsible for methemoglobinemia, o-toluidine, is produced more rapidly from the (R)-enantiomer. researchgate.net Therefore, a formulation based on the (S)-enantiomer could theoretically reduce the risk of this adverse effect.
Simplified Pharmacokinetics: A single enantiomer formulation would exhibit a less complex pharmacokinetic profile compared to the racemate, potentially leading to more predictable patient responses. gmch.gov.in
Experimental Findings:
Stereoselective Metabolism: Experimental studies have confirmed that the pharmacokinetics of prilocaine are enantioselective. nih.gov Research in volunteers who received racemic prilocaine intravenously showed that this compound had a significantly higher total plasma clearance and a shorter terminal half-life than (S)-prilocaine. nih.gov This points to a difference in intrinsic metabolic clearance. nih.gov
Toxicity Differences: In vitro and in vivo animal experiments have indicated that the (R)-enantiomer of prilocaine exhibits higher toxicity. mdpi.com
Similar Anesthetic Potency: Despite differences in toxicity and pharmacokinetics, both the (R) and (S) isomers of prilocaine have been found to have similar local anesthetic activity in animal experiments. mdpi.com
While these experimental findings highlight clear differences between the enantiomers, the practical clinical advantage of using a single enantiomer of prilocaine has not been definitively established to be as significant as it has been for other local anesthetics like bupivacaine. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for R Prilocaine
Investigation of Novel Molecular Targets and Off-Target Effects of (R)-Prilocaine
Future research should focus on identifying novel molecular targets for this compound beyond its known interaction with voltage-gated sodium channels. While its primary anesthetic action is well-established, a comprehensive understanding of its full pharmacological profile requires exploring potential off-target interactions. These unintended interactions can lead to both therapeutic benefits and adverse effects. frontiersin.org A thorough investigation into these off-target effects is crucial for a complete efficacy and toxicity profile of this compound. nih.gov
Recent studies have begun to uncover such possibilities. For instance, research using machine learning predictions has identified this compound as a potential candidate against Leishmania parasites, suggesting a novel therapeutic application. frontiersin.org This finding warrants further investigation into the specific molecular targets within the parasite that this compound interacts with.
Genome-wide assays in model organisms, such as yeast, could be employed to systematically screen for off-target effects. This approach has been successful in identifying cellular processes affected by other psychoactive drugs, providing a basis for understanding their side effects. plos.org Such studies on this compound could reveal previously unknown cellular pathways it may modulate.
A key area of investigation should be the potential for this compound to interact with other receptors and channels, such as G protein-coupled receptors, protein kinases, and ion channels, which are common off-targets for many drugs. nih.gov Understanding these interactions is essential, as even weak affinities can have significant physiological effects, especially at higher concentrations or in specific patient populations. frontiersin.org
Advanced Pharmacogenomic Studies to Elucidate Individual Variabilities in Response and Toxicity
Pharmacogenomics, the study of how genetic variations influence drug response, is a critical area for future this compound research. bps.ac.uklibretexts.org Individual differences in response to drugs are largely due to genetic factors that affect both how the body processes the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics). bps.ac.uk It is estimated that genetic factors can account for 20–95% of the variability in individual drug responses. mdpi.com
For this compound, research should focus on identifying genetic polymorphisms in enzymes responsible for its metabolism. The pharmacokinetics of prilocaine (B1678100) are known to be enantioselective, with this compound having a larger total plasma clearance and a shorter terminal half-life than (S)-prilocaine. nih.gov This difference is likely due to variations in intrinsic metabolic clearance. nih.gov Advanced pharmacogenomic studies could pinpoint the specific genetic variants in metabolic enzymes that contribute to these differences.
Genes encoding drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) family, and drug transporters are key candidates for investigation. libretexts.org Variations in these genes can lead to different metabolizing phenotypes, affecting the efficacy and toxicity of the drug. libretexts.org For example, identifying polymorphisms that lead to slower metabolism of this compound could help predict which patients are at a higher risk for toxicity.
Furthermore, pharmacogenomic studies can extend beyond metabolism to include genes encoding the molecular targets of this compound and other related pathways. nih.gov This comprehensive approach can help build a more complete picture of the genetic basis for individual responses to this compound, paving the way for more personalized and safer use of this local anesthetic.
Application of Computational Modeling and Simulation in Predicting Enantiomeric Pharmacokinetics and Dynamics
Computational modeling and simulation are powerful tools that can be applied to predict the pharmacokinetic and pharmacodynamic properties of this compound. These in silico methods offer a cost-effective and time-efficient way to explore complex biological processes and can significantly aid in drug development. mdpi.com
Physiologically based pharmacokinetic (PBPK) modeling, for instance, can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. europa.eu By integrating data on the physicochemical properties of the molecule with physiological data, PBPK models can predict its concentration in various tissues over time. rbind.io This is particularly valuable for understanding the enantioselective pharmacokinetics of prilocaine, where the (R)- and (S)-enantiomers exhibit different clearance rates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound with its biological activity. mdpi.com This can help in understanding how specific structural features contribute to its anesthetic potency and potential toxicity. Molecular docking simulations can further provide insights into the binding interactions of this compound with its molecular targets at an atomic level. mdpi.com
These computational approaches can be used to build a comprehensive model of this compound's behavior in the body, helping to predict individual variability in response and to optimize its therapeutic use. europa.eu
Development of Innovative Drug Delivery Systems for Stereospecific Prilocaine
The development of innovative drug delivery systems (DDS) for stereospecific this compound holds significant promise for improving its therapeutic profile. Advanced DDS can enhance drug efficacy, prolong its duration of action, and reduce systemic toxicity by targeting the drug to its site of action. nih.gov
Nanotechnology-based delivery systems, such as polymeric nanoparticles, liposomes, and microemulsions, have shown great potential for local anesthetics. nih.govnih.gov These systems can encapsulate this compound, protecting it from degradation and controlling its release. For example, a depot microemulsion system has been shown to sustain the release of prilocaine and lidocaine (B1675312) for up to 8 hours, significantly longer than conventional ointments. nih.gov
Hybrid systems, such as hydrogels containing drug-loaded nanocapsules, are also being explored. nih.gov These formulations can provide both effective and prolonged anesthesia. The use of biocompatible and biodegradable polymers in these systems is a key area of research, with materials like chitosan (B1678972) and poly(lactic acid) being investigated. nih.govmdpi.com
Q & A
Q. What environmental risk assessment frameworks apply to this compound in wastewater systems?
-
Modeling : Calculate Predicted Environmental Concentration (PEC) using formula:
where = annual usage, = removal efficiency, = population, = wastewater volume, = dilution factor.
-
Outcome : A PEC/PNEC ratio <1 (e.g., 4.74 × 10⁻⁵ for prilocaine) indicates negligible environmental risk .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported methaemoglobinemia risks for this compound in obstetric use?
- Data Analysis : Conduct blinded cohort studies comparing prilocaine-exposed and non-exposed neonates. Measure methaemoglobin percentages in umbilical cord blood and neonatal capillary blood 2–3 hours post-birth. Adjust for confounding variables (e.g., maternal metabolism, placental transfer efficiency) .
- Contradiction Resolution : In a pilot study, prilocaine levels in newborns (<0.11 mg/L) were below toxic thresholds despite maternal concentrations up to 2.13 mg/L. Focus on interspecies metabolic differences when extrapolating preclinical data .
Q. What methodological challenges arise when establishing dose-response relationships for this compound-induced neurotoxicity in preclinical models?
- Experimental Limitations : Rodent models (e.g., rats) may fail to replicate human methaemoglobinemia due to species-specific cytochrome b5 reductase activity. Use transgenic models or alternative species (e.g., guinea pigs) .
- Dose Optimization : Start with LD50 studies (e.g., 40–60 mg/kg in rats) and monitor mortality thresholds. Subchronic toxicity assays should include histopathological analysis of neural tissues .
Q. How can researchers optimize the stability of this compound in lipid-based formulations for prolonged anesthesia?
- Formulation Design : Test lipid emulsions (e.g., soybean oil, lecithin) for drug encapsulation efficiency. Use accelerated stability studies (40°C/75% RH) over 6 months with HPLC monitoring of degradation products .
- Critical Parameters : pH (4.0–5.5), antioxidant inclusion (e.g., EDTA), and sterilization methods (autoclaving vs. filtration) significantly impact shelf-life .
Methodological Guidance for Contradictory Findings
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s placental transfer efficiency?
- Approach : Apply multivariate regression to correlate maternal serum levels, umbilical cord concentrations, and neonatal outcomes. Use values to assess predictive power (e.g., for maternal-neonatal prilocaine correlation in one study) .
- Validation : Perform pharmacokinetic modeling (e.g., compartmental analysis) to estimate placental clearance rates and inter-individual variability .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
